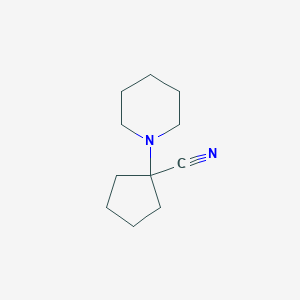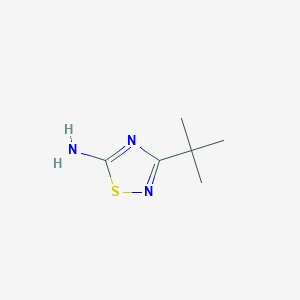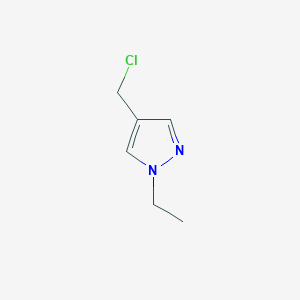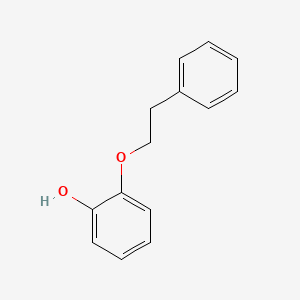
2-(2-Phenylethoxy)phenol
Übersicht
Beschreibung
2-(2-Phenylethoxy)phenol is a phenolic compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of phenolic compounds, which can be extrapolated to understand the properties and reactions of 2-(2-Phenylethoxy)phenol. Phenolic compounds are known for their aromatic ring with one or more hydroxyl groups attached, and they play a significant role in various chemical processes, including polymerization and oxidation reactions .
Synthesis Analysis
The synthesis of phenolic compounds can involve various methods, including catalytic processes and enzymatic reactions. For instance, the synthesis of 2-(phenylthio)phenols was achieved through a copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization . Although this method is specific to the introduction of a thioether group, similar catalytic strategies could potentially be adapted for the synthesis of 2-(2-Phenylethoxy)phenol by replacing the thiol reactant with an appropriate alcohol or phenol derivative.
Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized by the presence of an aromatic ring and one or more hydroxyl groups. The electronic structure and electrostatic potential of phenolic compounds can be analyzed using ab initio calculations, which help in understanding the reactivity and interactions of these molecules . The molecular structure of 2-(2-Phenylethoxy)phenol would include an ether linkage between two phenyl rings, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Phenolic compounds undergo various chemical reactions, including oxidative polymerization and hydrodeoxygenation. Oxidative polymerization of phenols can lead to the formation of polymers with phenylene and oxyphenylene units . Hydrodeoxygenation of methyl-substituted phenols over a catalyst can result in the formation of benzene derivatives . These reactions highlight the versatility of phenolic compounds in chemical synthesis and their potential for producing a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, enzymatic oxidative polymerization of phenol resulted in a polymer with high thermal stability, as evidenced by thermogravimetric analysis . The presence of substituents on the phenolic ring can affect properties such as solubility and reactivity . The specific properties of 2-(2-Phenylethoxy)phenol would depend on the nature of the ether linkage and the overall molecular conformation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Phenolic compounds like 2-(Phenylthio)phenols can be synthesized using copper(I)-catalyzed tandem transformation, a process that involves C-S coupling and C-H functionalization (Xu et al., 2010).
- Enzymatic oxidative polymerization of phenol has been used to create new classes of polyphenol, indicating potential applications in material science (Uyama et al., 1996).
Antioxidant and Health Effects
- Phenolic compounds are noted for their antioxidant properties and potential health benefits, contributing to their use in food, beverage, and spice industries (Shahidi & Ambigaipalan, 2015).
Environmental Applications
- Peroxidase-catalyzed reactions have been used for phenol removal from aqueous solutions, an approach that can be adapted for wastewater treatment and environmental remediation (Nakamoto & Machida, 1992).
Biochemical and Microbial Synthesis
- Microbial synthesis of phenylethanoids, which include phenolic compounds, has been explored, highlighting the potential of using microbial systems for producing these compounds (Kim et al., 2018).
Material Science Applications
- The use of phenolic compounds in creating polymers and coatings indicates their significance in material science and industrial applications. For example, the anodic formation of polyoxyphenylene coatings on iron plates from phenol-ethylene diamine systems demonstrates their utility in creating protective films (Mengoli et al., 1979).
Therapeutic Potential
- Phenylethanoid glycosides, related to phenolic compounds, have shown a range of therapeutic properties, including antibacterial, anticancer, and neuroprotective effects. This highlights the potential medical applications of phenolic compounds (Wu et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-phenylethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEILIWEQZAHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604392 | |
| Record name | 2-(2-Phenylethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethoxy)phenol | |
CAS RN |
33130-24-4 | |
| Record name | 2-(2-Phenylethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





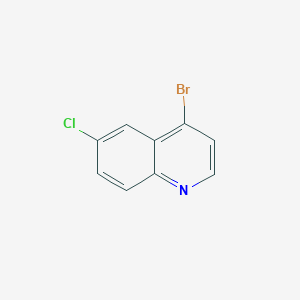
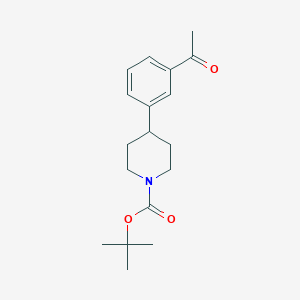

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

